3-Bromo-N-hydroxy-benzamidine
Overview
Description
3-Bromo-N-hydroxy-benzamidine is a chemical compound with the molecular formula C7H7BrN2O. It is known for its unique structure, which includes a bromine atom, a hydroxy group, and a benzamidine moiety. This compound is used in various scientific research applications due to its reactivity and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-hydroxy-benzamidine typically involves the bromination of N-hydroxy-benzamidine. One common method includes the reaction of N-hydroxy-benzamidine with bromine in an appropriate solvent under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using industrial-grade reagents and solvents. The process is optimized for efficiency, yield, and safety, adhering to industrial standards and regulations .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-hydroxy-benzamidine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to remove the bromine atom or to modify the benzamidine moiety.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the bromine atom
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, reduction can produce de-brominated compounds, and substitution can result in various substituted benzamidines .
Scientific Research Applications
3-Bromo-N-hydroxy-benzamidine is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme inhibition and protein interactions.
Medicine: Research explores its potential as a therapeutic agent due to its biological activity.
Industry: It is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 3-Bromo-N-hydroxy-benzamidine involves its interaction with molecular targets such as enzymes and proteins. The hydroxy group and benzamidine moiety play crucial roles in binding to active sites, inhibiting enzyme activity, or modulating protein functions. The bromine atom can also participate in halogen bonding, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-benzamidine: Lacks the hydroxy group, which affects its reactivity and binding properties.
N-Hydroxy-benzamidine: Does not have the bromine atom, resulting in different chemical behavior and biological activity.
3-Hydroxy-benzamidine: Similar structure but without the bromine atom, leading to variations in reactivity and applications .
Uniqueness
3-Bromo-N-hydroxy-benzamidine is unique due to the presence of both the bromine atom and the hydroxy group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various research fields, making it a valuable compound for scientific investigations .
Properties
IUPAC Name |
3-bromo-N'-hydroxybenzenecarboximidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c8-6-3-1-2-5(4-6)7(9)10-11/h1-4,11H,(H2,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFJSTMFTXNUKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=NO)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70392666 | |
Record name | 3-Bromo-N-hydroxy-benzamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70392666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173406-70-7 | |
Record name | 3-Bromo-N-hydroxy-benzamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70392666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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